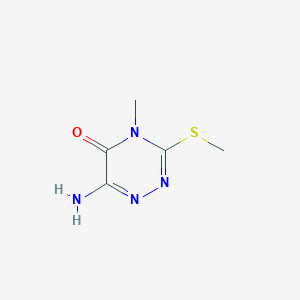
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring
Preparation Methods
The synthesis of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing amino and methylsulfanyl groups. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one include other triazine derivatives such as:
- This compound
- This compound
These compounds share similar chemical structures but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
89730-72-3 |
|---|---|
Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H8N4OS/c1-9-4(10)3(6)7-8-5(9)11-2/h1-2H3,(H2,6,7) |
InChI Key |
QJHAMNQWHLGESW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN=C1SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















